4-(3-methoxypyrrolidin-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps. One notable approach is the catalytic protodeboronation of pinacol boronic esters . This method utilizes a radical approach to selectively remove the boron atom from pinacol boronic esters, leading to the formation of the desired compound. The protocol can be paired with a Matteson–CH₂–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Scientific Research Applications
Synthesis and Biological Activity
Compounds with pyrrolidine and benzamide structural motifs have been synthesized and evaluated for various biological activities. For instance, benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines were designed and synthesized as potential neuroleptics. These compounds showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity. This suggests that our compound of interest could also have neuroleptic potential or other neurological applications (Iwanami et al., 1981).
Chemical Synthesis Techniques
The synthesis of related compounds, such as (S)-2-Hydroxy-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, has been reported using simple and high-yield methods starting from dimethoxybenzoic acid. This demonstrates the synthetic accessibility of compounds with similar structures and could indicate methods for synthesizing our compound of interest (Bobeldijk et al., 1990).
Antiviral and Anticancer Applications
Compounds featuring the 1,2,4-triazole ring, similar to the triazole portion in the target compound, exhibit significant biological activities, including antiviral and anticancer effects. This suggests that "4-(3-methoxypyrrolidin-1-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide" could potentially be investigated for similar applications (Prasad et al., 2021).
Antipsychotic Potential
The compound YM-09151-2, closely related to the structural class of interest, has been found to act as a potent antagonist of dopamine D2-type receptors, suggesting potential use in the treatment of psychosis. This highlights the possibility that our target compound may also exhibit promising pharmacological properties in neuropsychiatric disorders (Meltzer et al., 1983).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent FGFR inhibitory activity, thereby preventing the activation of the FGFR signaling pathway .
Biochemical Pathways
The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFR results in the inhibition of these pathways, particularly the RAS–MEK–ERK, PLCg, and PI3K–Akt signaling pathways .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Properties
IUPAC Name |
4-(3-methoxypyrrolidin-1-yl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-19-8-11-25(14-19)17-4-2-15(3-5-17)20(27)22-12-16-13-26(24-23-16)18-6-9-21-10-7-18/h2-7,9-10,13,19H,8,11-12,14H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSDYEOKWLHACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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